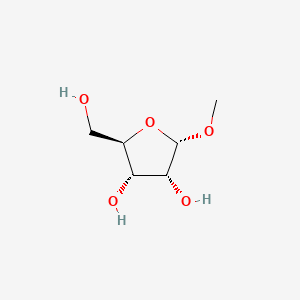

Methyl alpha-D-ribofuranoside

CAS No.:

Cat. No.: VC4021147

Molecular Formula: C6H12O5

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12O5 |

|---|---|

| Molecular Weight | 164.16 g/mol |

| IUPAC Name | (2R,3S,4R,5S)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol |

| Standard InChI | InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4-,5-,6+/m1/s1 |

| Standard InChI Key | NALRCAPFICWVAQ-KAZBKCHUSA-N |

| Isomeric SMILES | CO[C@@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O |

| SMILES | COC1C(C(C(O1)CO)O)O |

| Canonical SMILES | COC1C(C(C(O1)CO)O)O |

Introduction

Structural Characteristics and Stereochemical Configuration

Furanose Ring Geometry

Methyl alpha-D-ribofuranoside adopts a five-membered furanose ring structure, distinct from the pyranose form of ribose. The ring puckering is influenced by the anomeric effect, where the methoxy group at C1 occupies an axial position relative to the ring plane. This configuration stabilizes the molecule through stereoelectronic interactions, as the lone pairs of the ring oxygen align antiperiplanar to the C1-O bond .

Table 1: Key Structural Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Ring conformation | envelope | |

| Anomeric configuration | Alpha (axial -OCH) | |

| Puckering amplitude (q) | 0.42 Å (MP2/6-311++G(d,p)) |

The Cremer-Pople puckering parameters, derived from computational studies, quantify the ring’s non-planarity, with a puckering amplitude and phase angle . These values align with the envelope conformation, where C3 lies above the ring plane.

Hydrogen Bonding and Crystal Packing

In the solid state, methyl alpha-D-ribofuranoside exhibits intermolecular hydrogen bonding between hydroxyl groups. For instance, the O3–H group of one molecule donates a hydrogen bond to the O5 atom of a neighboring molecule, stabilizing the crystal lattice . This interaction mirrors observations in its beta-anomer, where H-bonding networks influence spectroscopic features .

Synthesis and Derivative Formation

Glycosylation Reaction

The primary synthesis route involves acid-catalyzed glycosylation of ribose with methanol:

The reaction proceeds under anhydrous conditions at 0–5°C, yielding a mixture of alpha and beta anomers (55% isolated yield) . Separation relies on differential crystallization or chromatographic techniques due to the anomers’ distinct physical properties.

Table 2: Synthesis Conditions and Yields

| Condition | Detail | Source |

|---|---|---|

| Catalyst | Acetyl chloride (20 mol%) | |

| Solvent | Anhydrous methanol | |

| Reaction time | 24 hours at 20°C | |

| Anomer ratio (α:β) | ~1:1 (prior to separation) |

Anhydro Derivatives

Methyl 2,3-anhydro-alpha-D-ribofuranoside, a strained epoxide derivative, is synthesized via a four-step sequence from methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside. Key steps include:

-

Benzoylation: Protection of hydroxyl groups.

-

Epoxidation: Formation of the 2,3-anhydro ring using a mesylation-oxidation protocol.

-

Deprotection: Removal of benzoyl groups under basic conditions .

This derivative serves as a precursor for synthesizing modified nucleosides with antiviral activity .

Spectroscopic and Computational Analysis

Vibrational Spectroscopy

While detailed vibrational data for the alpha-anomer remains limited, studies on methyl-beta-D-ribofuranoside provide methodological insights applicable to the alpha form. Key spectral regions include:

-

Low-energy (<400 cm): Lattice vibrations and functional group rotations.

-

Mid-energy (400–900 cm): Out-of-plane furanose ring bending.

-

High-energy (>2800 cm): C–H and O–H stretching modes, with O–H stretches indicating H-bonding .

Density functional theory (DFT) simulations using Gaussian and CASTEP software aid in assigning vibrational modes, though solid-state effects may shift frequencies by 10–15 cm compared to gas-phase calculations .

Conformational Dynamics

MP2/6-311++G(d,p) computations reveal two low-energy conformers for methyl-beta-D-ribofuranoside, differentiated by hydroxyl group orientations . By analogy, the alpha-anomer likely exhibits similar conformational flexibility, with the methoxy group’s axial position imposing additional steric constraints.

Biological and Pharmacological Relevance

Nucleotide Mimicry

Methyl alpha-D-ribofuranoside mimics ribose in nucleotide binding sites, making it a valuable probe for glycosyltransferase and kinase studies. Its non-hydrolyzable methyl glycosidic bond resists enzymatic cleavage, enabling mechanistic investigations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume